molecular formula C16H15N3OS B5778033 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5778033
M. Wt: 297.4 g/mol
InChI Key: JTKDKYBPLTVNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit the activity of succinate dehydrogenase, which is an important enzyme involved in the mitochondrial electron transport chain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against cancer cells and is also effective against fungi and bacteria. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been reported to exhibit toxicity towards normal cells at high concentrations.

Future Directions

Several future directions for the research on 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can be identified. One of the significant future directions is the development of novel agrochemicals based on this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will aid in the development of more potent and selective drugs based on this compound. Finally, more research is required to investigate the toxicity of this compound and its potential side effects. This will aid in the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields. Its potent biological activity makes it a promising candidate for the development of novel agrochemicals and anticancer drugs. However, further research is required to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 1-naphthylmethylamine with allylisothiocyanate in the presence of triethylamine and ethanol. The resulting product is then reacted with 4,5-diamino-1,2,4-triazole in the presence of sulfuric acid to obtain the final product. This synthetic route has been reported to yield a high purity product with a good yield.

Scientific Research Applications

Several studies have investigated the potential applications of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in various fields. One of the significant applications of this compound is in the field of agriculture. It has been reported to possess fungicidal and bactericidal properties, making it a potential candidate for the development of novel agrochemicals. Additionally, this compound has also been studied for its anticancer properties. It has been reported to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-19-15(17-18-16(19)21)11-20-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDKYBPLTVNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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